Methyl 4-acetylnaphthalene-2-carboxylate

Description

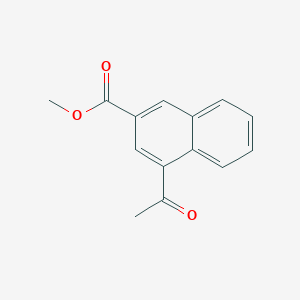

Methyl 4-acetylnaphthalene-2-carboxylate is a naphthalene derivative featuring an acetyl group at the 4-position and a methyl ester at the 2-position of the naphthalene ring. The acetyl group introduces electron-withdrawing effects, while the methyl ester enhances solubility in nonpolar solvents.

Properties

CAS No. |

61240-19-5 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

methyl 4-acetylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H12O3/c1-9(15)13-8-11(14(16)17-2)7-10-5-3-4-6-12(10)13/h3-8H,1-2H3 |

InChI Key |

HATNWDZOZZFQQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acylation of Methyl 2-Naphthoate

The electron-withdrawing nature of the methyl carboxylate group at position 2 deactivates the adjacent ring, directing electrophilic substitution to the more reactive distal ring. Acylation proceeds at position 4 due to the residual activation of the naphthalene system.

Procedure :

- Substrate Preparation : Methyl 2-naphthoate is synthesized via esterification of 2-naphthoic acid using methanol under acidic conditions.

- Acylation : The substrate is treated with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at 0–5°C, followed by gradual warming to room temperature.

- Work-up : The reaction mixture is quenched with ice-cold hydrochloric acid, and the product is extracted, dried, and purified via silica gel chromatography.

Key Findings :

- Yields range from 65–77% depending on reaction time and stoichiometry.

- Regioselectivity for the 4-acetyl isomer is enhanced by the electron-withdrawing carboxylate, minimizing competing substitution at positions 1 or 3.

Hydrogen Fluoride (HF)-Catalyzed Acylation

An alternative approach employs HF as both catalyst and solvent, leveraging its ability to enhance electrophilic reactivity while minimizing by-product formation.

Direct Acylation in HF Medium

Procedure :

- Reaction Setup : Methyl 2-naphthoate (0.1 mol) and acetic anhydride (0.2 mol) are dissolved in anhydrous HF (5 mol) at −30°C in a stainless steel autoclave.

- Reaction Conditions : The mixture is heated to 60°C for 60 minutes, ensuring complete conversion.

- Isolation : HF is evaporated under reduced pressure, and the residue is neutralized with aqueous sodium bicarbonate. The product is recrystallized from ethanol.

Key Findings :

- HF facilitates rapid acylation (90% conversion in 1 hour) with >85% selectivity for the 4-acetyl isomer.

- Avoids nitrobenzene solvents, which complicate work-up due to emulsion formation.

Solvent-Free Acylation in Microchannel Reactors

Recent advances in green chemistry emphasize solvent-free conditions to improve mass transfer and reduce waste.

Continuous-Flow Synthesis

Procedure :

- Reactor Setup : A microchannel reactor is charged with methyl 2-naphthoate and acetyl chloride (molar ratio 1:2.5).

- Reaction Parameters : The mixture is circulated at 25°C for 15 minutes without additional catalysts.

- Product Isolation : The crude product is washed with sodium bicarbonate and purified via vacuum distillation.

Key Findings :

- Achieves 72% yield with 74% selectivity for 4-acetylation, comparable to traditional methods.

- Eliminates toxic solvents and reduces energy consumption due to efficient heat dissipation in the microreactor.

Sequential Oxidation and Esterification

For substrates lacking pre-existing carboxylate groups, oxidation of methyl substituents offers a viable pathway.

Oxidation of 4-Acetyl-2-Methylnaphthalene

Procedure :

- Synthesis of 2-Methylnaphthalene : 2-Methylnaphthalene is acylated at position 4 using acetyl chloride and AlCl₃.

- Oxidation : The methyl group at position 2 is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl) under reflux.

- Esterification : The resultant 4-acetyl-2-naphthoic acid is treated with methanol and sulfuric acid to form the methyl ester.

Key Findings :

- Hypochlorite oxidation requires precise control of temperature (0–10°C) and stoichiometry to prevent over-oxidation.

- Overall yield for the three-step sequence is 58–62%.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-acetylnaphthalene-2-carboxylic acid, while reduction with sodium borohydride can produce 4-(hydroxymethyl)naphthalene-2-carboxylate .

Scientific Research Applications

Methyl 4-acetylnaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-acetylnaphthalene-2-carboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in nucleophilic acyl substitution and other reactions. These interactions can modulate biological pathways and affect cellular processes, making it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

Methyl 4-hydroxy-1-phenylnaphthalene-2-carboxylate : Substitutes the acetyl group with a hydroxyl (-OH) and adds a phenyl ring at the 1-position. The hydroxyl group increases polarity, enhancing water solubility but reducing thermal stability.

Methyl 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylate : Features an acetyloxy (-OAc) group at position 4 and a methyl group at position 3. The acetyloxy group may confer higher reactivity in ester hydrolysis compared to the acetyl group.

Physicochemical Properties

Table 1 compares inferred properties based on structural analogs and available

*Calculated based on molecular formula. †Estimated from analogous naphthalene derivatives.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-acetylnaphthalene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification under basic conditions. For example, propargyl bromide can react with naphthol derivatives in dimethylformamide (DMF) with potassium carbonate as a base, followed by extraction using ethyl acetate and drying over anhydrous sodium sulfate . Optimization requires monitoring reaction progress via TLC (e.g., using n-hexane:ethyl acetate (9:1)) and adjusting parameters like solvent polarity, temperature, and stoichiometry. Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and ester/acetyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is typical for research-grade material) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXS/SHELXL) for single-crystal structure determination. ORTEP-III can visualize molecular geometry and validate bond lengths/angles .

Advanced Research Questions

Q. How can researchers design a robust toxicological study for this compound?

- Methodological Answer : Follow systematic frameworks like the 8-step process in toxicological profiles:

Literature Search : Use inclusion criteria (Table B-1) to filter studies by species (humans/laboratory mammals), exposure routes (oral/inhalation), and outcomes (hepatic/renal effects) .

Risk of Bias Assessment : Apply questionnaires (Tables C-6/C-7) to evaluate dose randomization, outcome reporting, and allocation concealment .

Confidence Rating : Classify studies as High/Moderate/Low based on adherence to methodological rigor (e.g., ≥3 "yes" responses in bias assessments) .

Q. Table 1. Key Parameters for Toxicological Study Design

| Parameter | Criteria | Source |

|---|---|---|

| Species | Humans, rodents (rats/mice) | |

| Exposure Routes | Oral, inhalation, dermal | |

| Health Outcomes | Hepatic, renal, hematological effects |

Q. Table 2. Confidence Rating Criteria for Toxicological Studies

| Confidence Level | Criteria |

|---|---|

| High | ≥3 "yes" responses in risk-of-bias assessment |

| Moderate | 2 "yes" responses |

| Low | ≤1 "yes" responses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.